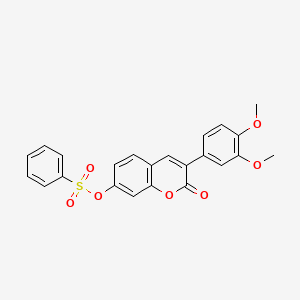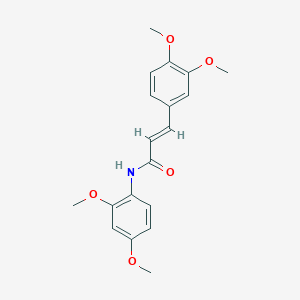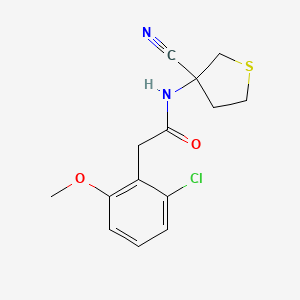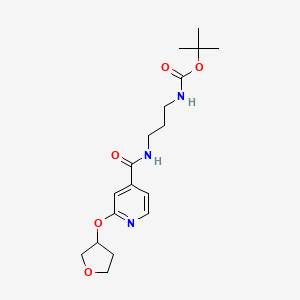
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl benzenesulfonate” is a complex organic molecule. It contains a chromen-7-yl group (a bicyclic structure derived from coumarin), a 3,4-dimethoxyphenyl group (a phenyl ring with two methoxy groups), and a benzenesulfonate group (a benzene ring bonded to a sulfonate group). These groups are common in many organic compounds, including pharmaceuticals and dyes .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. For instance, the benzenesulfonate group could potentially undergo substitution reactions, and the chromen-7-yl group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally. These properties are crucial for handling, storage, and application of the compound .Scientific Research Applications
Catalytic Applications and Synthesis : A study highlights the synthesis and characterization of a coordination polymer derived from a related compound, emphasizing its application as a catalyst for Baeyer–Villiger oxidation. This process involves the conversion of ketones to esters or lactones using aqueous hydrogen peroxide as an oxidant under solvent-free conditions, demonstrating high conversion rates for several ketones (Martins et al., 2016).
Pharmacological Evaluation : Research on sulfonamide derivatives, incorporating a biologically active 3,4-dimethoxyphenyl moiety, revealed promising in vitro anticancer activity against various cancer cell lines. Some derivatives showed significant activity as VEGFR-2 inhibitors, suggesting potential therapeutic applications in cancer treatment (Ghorab et al., 2016).
Nonlinear Optical Properties : Another investigation focused on the synthesis and characterization of compounds related to 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl benzenesulfonate, exploring their nonlinear optical properties. The study found that some samples are potential candidates for optical limiting applications, highlighting their significance in optical materials research (Ruanwas et al., 2010).
Material Science Applications : The compound's derivatives have been studied for their conductivity and work function in organic solar cells. A specific study demonstrated that doping PEDOT:PSS with derivatives enhanced both the work function and conductivity, leading to improved performance in organic solar cells. This indicates potential applications in enhancing the efficiency of organic electronic devices (Zeng et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O7S/c1-27-20-11-9-15(13-22(20)28-2)19-12-16-8-10-17(14-21(16)29-23(19)24)30-31(25,26)18-6-4-3-5-7-18/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWJWBCVGURURM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)OC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl benzenesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-N-[5-(2-methylbenzyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B2829943.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2829946.png)
![1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile;hydrochloride](/img/structure/B2829947.png)

![1,3,7-Trimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2829951.png)
![N-(4-methoxyphenethyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2829952.png)
![benzyl 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B2829957.png)

![3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)



